
Raffinose undecaacetate
概要
説明
Raffinose undecaacetate is a chemical compound with the molecular formula C40H54O27 . It is a derivative of raffinose, a trisaccharide composed of galactose, glucose, and fructose .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C40H54O27, with an average mass of 966.841 Da and a monoisotopic mass of 966.285217 Da . It has 12 of 14 defined stereocentres .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 839.6±65.0 °C at 760 mmHg, and a flash point of 326.1±34.3 °C . It has 27 hydrogen bond acceptors, 0 hydrogen bond donors, and 30 freely rotating bonds . Its molar refractivity is 210.0±0.4 cm3, and it has a molar volume of 689.7±5.0 cm3 .科学的研究の応用
Metabolic Disorders and Insulin Sensitivity
Raffinose, isolated from the rhizome of Costus speciosus, has shown potential in attenuating lipid accumulation in liver and fat cells. It exhibits partial agonism to PPARγ, enhances secretion of adiponectin, and attenuates the expression of genes involved in fatty acid synthesis. Additionally, raffinose increases glucose uptake and insulin sensitivity, suggesting its utility as a therapeutic agent for metabolic disorders (Muthukumaran et al., 2018).
Industrial Applications
Raffinose can be converted into furfural derivatives and sugar alcohols, important industrial intermediates, through catalysis using heterogeneous catalysts. This process demonstrates the potential of raffinose in the synthesis of valuable industrial compounds under mild reaction conditions (Dabral et al., 2014).
Plant Stress Responses
Studies have isolated and characterized raffinose synthase genes in various plants, such as sugar beet and maize. These genes are responsible for raffinose biosynthesis and are believed to play crucial roles in plant responses to abiotic stresses like cold and salt stress. Manipulating these genes could enhance plant stress tolerance, beneficial for agricultural applications (Kito et al., 2017).
Nutritional Improvement in Livestock Feed
Silencing of the soybean raffinose synthase gene reduces the raffinose content in seeds, increasing the true metabolizable energy of poultry feed. This modification improves the nutritional quality of soybean for monogastric animals, highlighting the potential of raffinose manipulation in enhancing feed efficiency (Valentine et al., 2017).
Potential as a Prebiotic
Raffinose shows promise as a prebiotic ingredient, positively affecting the intestinal microbiota. Its fermentation can decrease medium pH, reduce ammonia concentration, and increase health-promoting bacterial populations. This suggests raffinose could be beneficial for human health (Amorim et al., 2020).
Cold Acclimation in Plants
Research on Arabidopsis thaliana suggests that raffinose accumulation during cold acclimation contributes to freezing tolerance, particularly in stabilizing photosystem II. This indicates a protective role of raffinose against damage during freezing in plants (Knaupp et al., 2011).
Safety and Hazards
Raffinose undecaacetate may cause skin irritation and/or dermatitis . Inhalation may cause irritation of the respiratory tract, and ingestion may be harmful . It may also cause an allergic skin reaction . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
作用機序
Target of Action
This compound is a derivative of Raffinose, a trisaccharide composed of galactose, glucose, and fructose . .
Mode of Action
It is known that Raffinose, the parent compound, can be hydrolyzed to D-galactose and sucrose by the enzyme α-galactosidase . .
Biochemical Pathways
Raffinose Undecaacetate is likely to be involved in similar biochemical pathways as Raffinose. The biosynthesis of Raffinose family oligosaccharides (RFOs), which includes Raffinose, begins with the activity of galactinol synthase, a glycosyltransferase that galactosylates myo-inositol to produce galactinol
Action Environment
It is known that the storage temperature for this compound is 2-8°c , suggesting that temperature could potentially influence its stability.
生化学分析
Cellular Effects
Raffinose undecaacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate autophagy, a cellular process involved in the degradation and recycling of cellular components. Additionally, it has been observed to affect the expression of genes related to stress responses and metabolic pathways. These effects highlight the potential of this compound in regulating cellular functions and its possible therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that it can influence cellular functions, such as autophagy and gene expression, over time. These findings are crucial for determining the optimal conditions for its use in research and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as modulating gut microbiota and reducing inflammation. High doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are important for determining the safe and effective use of this compound in biomedical applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Raffinose undecaacetate can be achieved through the acetylation of raffinose with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Raffinose", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix raffinose and acetic anhydride in the presence of a catalyst", "Heat the mixture to a temperature of around 60-70°C", "Maintain the temperature for several hours to allow for complete acetylation", "Cool the mixture and add a suitable solvent (e.g. ethanol) to precipitate the product", "Filter the product and wash with the solvent to remove any impurities", "Dry the product under vacuum to obtain Raffinose undecaacetate" ] } | |
CAS番号 |
6424-12-0 |
分子式 |
C40H54O27 |
分子量 |
966.8 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-16(41)52-12-27-30(56-19(4)44)33(59-22(7)47)35(61-24(9)49)38(64-27)54-13-28-31(57-20(5)45)34(60-23(8)48)36(62-25(10)50)39(65-28)67-40(15-55-18(3)43)37(63-26(11)51)32(58-21(6)46)29(66-40)14-53-17(2)42/h27-39H,12-15H2,1-11H3/t27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38?,39?,40+/m1/s1 |
InChIキー |
YFYHLVDRBNRNPU-PWIBTGTPSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that Raffinose Undecaacetate taste perception is genetically influenced?
A1: Research using congenic mouse strains, specifically a congenic quartet comprising SWR/J, B6.SW, C57BL/6J, and SW.B6 mice, has demonstrated that the Soa locus plays a significant role in the avoidance behavior towards this compound. [] This suggests a genetic basis for the perception and response to this specific bitter compound. The study showed that strains with the Soa taster allele exhibited greater avoidance of this compound compared to strains with the Soa non-taster allele. []
Q2: Are there other bitter compounds whose taste perception is influenced by the Soa locus?
A2: Yes, research indicates that the Soa locus influences the avoidance behavior not only for this compound but also for other bitter compounds such as Sucrose Octaacetate, Glucose Pentaacetate, and Brucine. [] This suggests a broader influence of the Soa locus on the perception of a subset of bitter substances. Interestingly, the study also found that the Soa locus did not influence the avoidance of acetic acid, highlighting its specificity for certain bitter compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


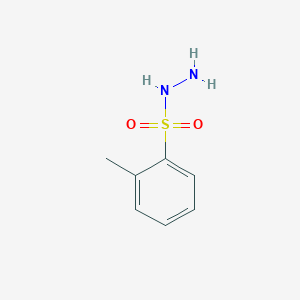

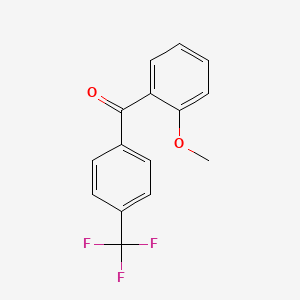
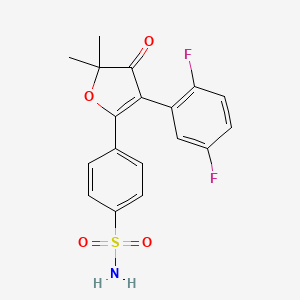
![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
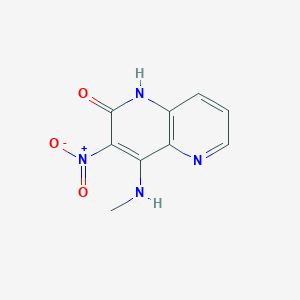

![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)
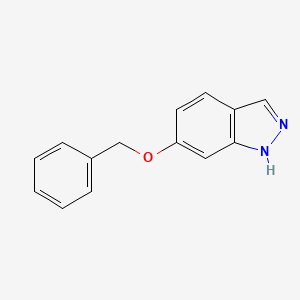

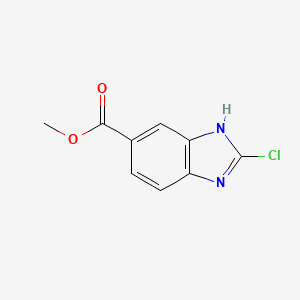


![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
